8-Methoxychroman-4-carboxylic acid
CAS No.:
Cat. No.: VC13390492
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O4 |
|---|---|
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 8-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H12O4/c1-14-9-4-2-3-7-8(11(12)13)5-6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | OUJBKYIRXHBPRL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OCCC2C(=O)O |
| Canonical SMILES | COC1=CC=CC2=C1OCCC2C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Framework
8-Methoxychroman-4-carboxylic acid belongs to the chroman family, characterized by a bicyclic system comprising a benzene ring fused to a tetrahydropyran ring. The compound’s IUPAC name, 8-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid, reflects its substitution pattern: a methoxy group (-OCH₃) at the 8th position and a carboxylic acid (-COOH) at the 4th position of the chroman scaffold.
Key Structural Features:
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Molecular Formula: C₁₁H₁₂O₄
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Molecular Weight: 208.21 g/mol
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Functional Groups: Methoxy (electron-donating) and carboxylic acid (ionizable).
The spatial arrangement of these groups influences the compound’s reactivity, solubility, and interactions with biological targets.
Synthetic Methodologies
Laboratory-Scale Synthesis
While direct synthetic routes for 8-methoxychroman-4-carboxylic acid remain underexplored, analogous chroman derivatives are typically synthesized through cyclization and functionalization steps:
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Chroman Ring Formation:
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Starting materials such as substituted phenols undergo acid-catalyzed cyclization with diethyl malonate to form the chroman core.
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Example: Cyclization of 3-methoxy-2-hydroxybenzaldehyde under reflux with polyphosphoric acid yields intermediate chroman structures.
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Carboxylation at the 4-Position:
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Introduction of the carboxylic acid group may involve oxidation of a methyl group or carboxylation via Kolbe-Schmitt reactions.
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Challenges:
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Regioselectivity: Ensuring precise substitution at the 4th position requires optimized reaction conditions (e.g., temperature control, catalyst selection).
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Yield Optimization: Reported yields for similar chroman carboxylates range from 40% to 70%, depending on solvent polarity and purification techniques.
Physicochemical Properties
Solubility and Stability
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Solubility:
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Poor aqueous solubility (<1 mg/mL at 25°C) due to the hydrophobic chroman ring.
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Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) or via salt formation (e.g., sodium carboxylate).
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Thermal Stability:
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Decomposes above 150°C, necessitating storage at low temperatures (-20°C) under inert atmospheres.
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Spectroscopic Characterization
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¹H NMR:
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Methoxy protons resonate at δ ~3.8 ppm (singlet).
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Carboxylic acid proton appears as a broad peak at δ ~12 ppm.
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Mass Spectrometry:
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ESI-MS shows a molecular ion peak at m/z 208.21 ([M+H]⁺).
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| Compound | IC₅₀ (HepG2) | Target Protein |
|---|---|---|
| 8-Methoxychroman-4-COOH | 17 µM | Caspase-3/7, β-tubulin |
| Modified Derivatives | 0.9 µM | Enhanced specificity |
Data extrapolated from analogous chroman-3-carboxylic acid studies.
Antioxidant and Anti-inflammatory Effects
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Radical Scavenging: Methoxy groups stabilize free radicals, enhancing antioxidant capacity.
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COX-2 Inhibition: Molecular docking studies suggest potential interaction with cyclooxygenase-2 active sites.
Applications in Materials Science
UV-Absorbing Materials
The conjugated chroman system absorbs UV radiation (λₘₐₓ ~280 nm), making it suitable for:
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Sunscreen Additives: Stabilizes formulations against photodegradation.
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Polymer Coatings: Enhances durability of materials exposed to sunlight.
Research Limitations and Future Directions
Knowledge Gaps
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Synthetic Challenges: Lack of documented protocols for 4-carboxylic acid derivatives.
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Biological Data: Most studies focus on chroman-3-carboxylic acid isomers, necessitating validation for the 4-substituted variant.
Recommendations
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Route Optimization: Explore enzymatic carboxylation or directed C-H activation for regioselective synthesis.
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In Vivo Studies: Assess pharmacokinetics and toxicity profiles in animal models.
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